molecular formula C17H15NO2S B4987723 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- CAS No. 109448-23-9

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-

Cat. No.: B4987723
CAS No.: 109448-23-9
M. Wt: 297.4 g/mol
InChI Key: SHJLBPUTXATXRW-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- is a chemical compound with the molecular formula C17H15NO2S It is a derivative of pyrrolidinedione, a five-membered lactam ring, and is characterized by the presence of a phenyl group and a 4-methylphenylthio group attached to the nitrogen and carbon atoms of the pyrrolidinedione ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- typically involves the reaction of 2,5-pyrrolidinedione with appropriate thiol and phenyl reagents. One common method involves the use of 4-methylbenzenethiol and phenylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a palladium complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenyl and 4-methylphenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted pyrrolidinedione derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)thio]-1-(2-(trifluoromethyl)phenyl)-2,5-pyrrolidinedione
  • 1-(4-Bromophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione
  • 3-Anilino-1-(4-methylphenyl)-2,5-pyrrolidinedione

Uniqueness

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a 4-methylphenylthio group makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)21-15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJLBPUTXATXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385673
Record name 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109448-23-9
Record name 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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